1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a benzimidazole ring, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.
Introduction of the Methoxyphenyl Group: Through electrophilic aromatic substitution or coupling reactions.
Construction of the Pyrazolopyridine Core: Via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one depends on its specific application. For instance, if it is used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzimidazol-2-yl)-4-phenyl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 1-(1H-benzimidazol-2-yl)-4-(4-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
The presence of the methoxyphenyl group in 1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-19-15(13-7-9-14(28-2)10-8-13)11-18(27)24-20(19)26(25-12)21-22-16-5-3-4-6-17(16)23-21/h3-10,15H,11H2,1-2H3,(H,22,23)(H,24,27) |
InChI Key |
QJPJPTLBSMOCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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